Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate
Description
Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate is a bicyclic heterocyclic compound featuring a fused 4,7-dioxa-3-azabicyclo[4.1.0]heptane core. Key structural elements include:
- A strained bicyclo[4.1.0]heptane (norbornane-like) framework with a bridgehead nitrogen atom.
- Substituents: a benzoyl group at position 3, a methyl group at position 2, and a methyl ester at position 3.
This compound’s structural complexity makes it relevant in medicinal chemistry, particularly as a precursor for bioactive molecules or chiral building blocks in asymmetric synthesis .
Properties
CAS No. |
92961-63-2 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
methyl 4-benzoyl-5-methyl-3,7-dioxa-4-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-8-10-11(19-10)12(14(17)18-2)20-15(8)13(16)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3 |
InChI Key |
NDNMGRXYASHMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(O2)C(ON1C(=O)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a benzoyl chloride derivative with a suitable azabicyclo compound under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs in Bicyclic Frameworks
Table 1: Key Structural and Functional Comparisons
| Compound Name | Bicyclo System | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate | [4.1.0] | 3-benzoyl, 2-methyl, 5-methyl ester | ~325 (estimated) | High polarity, strained ring |
| tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2) | [4.1.0] | 3-tert-butyl ester | 199.2 (C11H17NO3) | Lower strain, lipophilic |
| Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl (AS57368) | [2.2.1] | 5-methyl ester, HCl salt | 193.6 (C8H14ClNO2) | Reduced strain, basic nitrogen |
| Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (PF 43(1)) | [3.2.0] | 7-oxo, 4-thia, 2-carboxylic acid | 285.3 (C9H11NO4S) | Sulfur inclusion, keto group |
Key Findings:
Ring Strain and Reactivity :
- The [4.1.0] system in the target compound introduces significant ring strain compared to the [2.2.1] system (e.g., AS57368), enhancing its reactivity in ring-opening or electrophilic substitution reactions .
- The [3.2.0] system (PF 43(1)) includes a sulfur atom, which alters electronic properties and stability under oxidative conditions .
The methyl ester at position 5 enhances hydrolytic stability relative to free carboxylic acids (PF 43(1)) but reduces hydrogen-bonding capacity .
Biological Relevance :
- Nitrogen-containing bicyclo[4.1.0] systems are often explored for antimicrobial activity, while sulfur-containing analogs (e.g., PF 43(1)) may exhibit altered pharmacokinetic profiles due to thia-group metabolism .
Key Findings:
- The target compound’s benzoyl and ester groups necessitate multi-step synthesis, including [3+2] cycloadditions or transition-metal catalysis, as seen in advanced organic methodologies .
- In contrast, AS57368’s simpler [2.2.1] framework allows for streamlined synthesis via reductive amination, making it more scalable for drug discovery .
- PF 43(1)’s sulfur atom and keto group align with β-lactam antibiotic analogs, though its instability in acidic conditions limits oral bioavailability .
Biological Activity
Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate (CAS Number: 92961-63-2) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and antioxidative properties, supported by data from various studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO5 |
| Molecular Weight | 277.273 g/mol |
| Density | 1.301 g/cm³ |
| Boiling Point | 433.7 ºC |
| Flash Point | 216.1 ºC |
| LogP | 0.7094 |
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various tumor cell lines using assays such as the MTT assay, which assesses cell viability based on metabolic activity.
Case Study : A study conducted on different cancer cell lines revealed a significant reduction in cell proliferation when treated with this compound, suggesting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The compound has also shown efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) for Staphylococcus epidermidis was found to be 1000 μg/mL, demonstrating its capability to inhibit bacterial growth.
Research Findings : In a comparative study, this compound displayed stronger antimicrobial effects than several conventional antibiotics against specific pathogens.
Antioxidative Properties
The antioxidative activity of this compound has been investigated with promising results. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Experimental Data : The compound was tested in vitro for its ability to scavenge free radicals and showed a significant reduction in oxidative stress markers compared to control groups.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Significant growth inhibition in tumor cell lines; potential therapeutic use |
| Antimicrobial | Effective against Staphylococcus epidermidis; MIC = 1000 μg/mL |
| Antioxidative | Strong free radical scavenging ability; reduced oxidative stress markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
